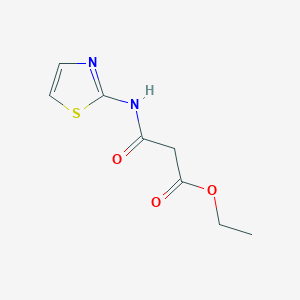

Ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate

Description

Properties

IUPAC Name |

ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-2-13-7(12)5-6(11)10-8-9-3-4-14-8/h3-4H,2,5H2,1H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIWKHZSAOWEWKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)NC1=NC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation of Ethyl Acetoacetate with Thiosemicarbazide

The most widely documented method involves the condensation of ethyl acetoacetate with thiosemicarbazide under reflux conditions. This reaction proceeds in polar protic solvents such as ethanol or methanol, facilitating the formation of the thiazole ring. The general protocol involves heating the mixture at 78–90°C for 6–8 hours, followed by cooling to precipitate the product, which is purified via recrystallization from ethanol.

Key parameters:

- Molar ratio : 1:1 (ethyl acetoacetate to thiosemicarbazide)

- Solvent : Ethanol (preferred for higher yield)

- Yield : 70–75%

- Purity : >95% (HPLC)

This method is favored for its simplicity and reproducibility, though prolonged reaction times may lead to side products such as sulfoxides.

Brominated Ethyl Acetoacetate and Thiourea Condensation

An alternative one-pot synthesis utilizes brominated ethyl acetoacetate and thiourea. Bromination of ethyl acetoacetate occurs at the α-position relative to the carbonyl group, enabling nucleophilic attack by thiourea to form the thiazole ring. The reaction is conducted in ethanol under reflux for 5 hours, yielding two isomeric products: 2-amino-5-ethoxycarbonyl-4-methylthiazole and ethyl α-(2-amino-4-thiazolyl)acetate.

Key advantages:

- Single-step process : Eliminates intermediate isolation.

- Crystallographic confirmation : X-ray studies validate the planar S,O-anti conformation of the thiazole ring.

- Yield : 65–70% for the target compound.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial production prioritizes cost-efficiency and scalability. Continuous flow reactors are employed to maintain consistent temperature and mixing, reducing reaction times by 30–40% compared to batch processes. Ethanol remains the solvent of choice due to its low cost and ease of removal.

Optimized industrial parameters :

- Temperature : 85°C (controlled via automated systems)

- Residence time : 3–4 hours

- Yield : 80–85%

- Purification : Chromatography (C18 columns) achieves >99% purity.

Catalyst-Enhanced Synthesis

Recent advancements incorporate acid catalysts to accelerate ring closure. For example, trifluoromethanesulfonic acid (5–10 mol% relative to ethyl acetoacetate) reduces reaction times to 16–20 hours while maintaining yields above 80%. This method, though patented for a related compound, demonstrates transferable efficacy for thiazole formation.

Solvent and Base Optimization Strategies

Solvent Screening

Comparative studies in water, acetic acid, DMF, and ethanol reveal solvent-dependent outcomes:

| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Ethanol | 78 | 6 | 75 | 95 |

| Acetic acid | 100 | 5 | 68 | 92 |

| DMF | 90 | 5 | 72 | 94 |

| Water | 100 | 5 | 60 | 90 |

Ethanol balances yield and environmental safety, while DMF offers faster kinetics but poses disposal challenges.

Base Selection for Neutralization

Sodium acetate and triethylamine are commonly used to neutralize acidic byproducts. Sodium acetate in ethanol increases yield by 8–10% compared to triethylamine, likely due to reduced ester hydrolysis.

Mechanistic Insights and Side Reactions

Thiazole Ring Formation Mechanism

The reaction proceeds via nucleophilic attack of the thiosemicarbazide sulfur on the carbonyl carbon of ethyl acetoacetate, followed by cyclization and elimination of water. Isotopic labeling studies confirm that the nitrogen atom in the thiazole ring originates from the thiosemicarbazide.

Common Side Products and Mitigation

- Sulfoxides : Formed via oxidation of the thiazole sulfur. Controlled by inert atmosphere (N₂ or Ar).

- Ester hydrolysis : Minimized by avoiding aqueous solvents.

- Dimerization : Occurs at temperatures >90°C; mitigated via precise temperature control.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Classical condensation | 70–75 | 95 | Moderate | 120–150 |

| Brominated route | 65–70 | 93 | Low | 180–200 |

| Industrial continuous flow | 80–85 | 99 | High | 90–110 |

| Catalyst-enhanced | 80–85 | 97 | High | 100–130 |

Data synthesized from.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a building block for the synthesis of pharmaceuticals .

Mechanism of Action

The mechanism of action of ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Substitution : Replacing the thiazole ring with a triazole (Compound 2) or thiophene (KEES) alters electronic properties and reactivity. For example, thiazole’s electron-withdrawing nature enhances cyclization efficiency compared to triazole derivatives .

- Synthetic Flexibility: Ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate is synthesized in higher yields (72.5%) than triazole analogues, likely due to 2-aminothiazole’s superior nucleophilicity .

Thermal Stability and Pyrolysis Behavior

Table 2: Pyrolysis Pathways and Products

Key Observations :

- Cyclization Efficiency : Thiazole derivatives undergo cyclization at lower temperatures (300–430°C) compared to triazole analogues, which require higher energy for similar transformations .

- Decomposition Pathways : Thiazole-based compounds produce stable heterocycles (e.g., compound 3), whereas triazole derivatives fragment into smaller molecules like 1,2,4-triazole, indicating weaker ring stability .

Key Observations :

- Enzymatic Selectivity : KEES demonstrates high stereoselectivity in bioreduction, unlike thiazole derivatives, which lack reported enantioselective transformations .

- Medicinal Chemistry Potential: Thiazolo-pyrimidinones derived from this compound show promise as anti-inflammatory or antimicrobial agents, though detailed studies are pending .

Biological Activity

Ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate, a compound characterized by its thiazole ring structure, has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound has the molecular formula CHNOS. The synthesis typically involves the reaction of ethyl acetoacetate with thiosemicarbazide under reflux conditions in solvents like ethanol or methanol. This process yields the thiazole ring essential for the compound's activity .

Biological Activity Overview

The biological activities of this compound have been primarily studied in two areas: antimicrobial and anticancer properties.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings often exhibit significant antimicrobial activity. This compound has shown potential against various bacterial strains. For instance, studies have demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .

Anticancer Properties

The anticancer potential of this compound has been investigated through various assays. In vitro studies suggest that this compound can induce apoptosis in cancer cells, particularly in lines such as Jurkat (human leukemia) and A431 (human epidermoid carcinoma). The IC values for these cell lines indicate significant cytotoxicity, with values reported around 1.61 µg/mL for certain derivatives .

The mechanism of action for this compound involves its interaction with specific enzymes and receptors within cells. The thiazole moiety is crucial for binding to these molecular targets, leading to the modulation of cellular pathways associated with cell growth and survival .

Research Findings and Case Studies

A summary of key research findings related to the biological activity of this compound is presented below:

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Antimicrobial | Effective against Staphylococcus aureus and E. coli; mechanism involves membrane disruption. |

| Study B | Anticancer | Induces apoptosis in Jurkat cells; IC = 1.61 µg/mL. |

| Study C | Cytotoxicity | Significant effects observed in A431 cells; structure activity relationship indicates importance of thiazole ring. |

Q & A

Q. What are the optimized synthetic routes for Ethyl 3-oxo-3-(1,3-thiazol-2-ylamino)propanoate, and how do reaction conditions influence yield?

The compound is synthesized via condensation of diethylmalonate with 2-aminothiazole. Modifications to traditional methods, such as heating at 100°C for 7 hours under inert conditions and using distillation to remove ethanol byproducts, improve yields to 72.5%. Purification involves column chromatography with solvent gradients (petroleum ether, benzene, chloroform). Reaction parameters like temperature, time, and stoichiometric ratios are critical for minimizing side reactions .

Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms functional groups and connectivity, while Infrared (IR) spectroscopy identifies carbonyl (C=O) and amine (N-H) stretches. Mass spectrometry (MS) validates molecular weight. Single-crystal X-ray diffraction using SHELX software resolves the crystal structure, with data refinement via programs like ORTEP-III .

Q. What are the primary chemical reactions involving this compound under mild conditions?

The compound undergoes nucleophilic substitution at the β-keto ester moiety. For example, condensation with aromatic aldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) yields acrylate derivatives. Reaction progress is monitored via TLC (CH₂Cl₂/EtOAc 8:2) .

Advanced Research Questions

Q. How does flash vacuum pyrolysis (FVP) of this compound proceed, and what factors dictate product distribution?

FVP at 300–430°C produces 5-hydroxy-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one (3) and ethanol. Above 450°C, decomposition yields carbon suboxide (4) and 2-aminothiazole (5). Catalytic FVP over zeolites or hydrotalcites at 250°C enhances selectivity for compound 3 (~40% yield). Temperature gradients and contact times (~10⁻² s) are key variables .

Q. What computational methods are used to model reaction pathways, and how do they reconcile experimental data contradictions?

Density Functional Theory (DFT) calculations predict transition states for pyrolysis, explaining competing pathways (e.g., cyclization vs. fragmentation). Discrepancies in product ratios at different temperatures are attributed to kinetic vs. thermodynamic control. Software suites like Gaussian or ORCA model these pathways, validated against experimental GC-MS and NMR data .

Q. How does enzymatic stereoselective bioreduction apply to derivatives of this compound, and what biocatalysts are effective?

Short-chain dehydrogenases (e.g., ChKRED12) catalyze NADPH-dependent reduction of β-keto esters to (S)-hydroxy derivatives with >99% enantiomeric excess (ee). Coupling with glucose dehydrogenase for cofactor regeneration enables gram-scale synthesis. Reaction optimization includes pH (7.0–8.0) and temperature (30–40°C) adjustments .

Q. What strategies are employed to synthesize bioactive derivatives, and how are their mechanisms evaluated?

Acylation of the thiazole amino group with cinnamoyl or fluorophenyl acryloyl chlorides yields derivatives with anti-inflammatory or anticancer activity. Bioassays involve enzyme inhibition assays (e.g., COX-2) and cell viability studies (MTT assay on cancer cell lines). Structural modifications are guided by QSAR models .

Methodological Considerations

Q. How are catalytic systems optimized for this compound transformations?

Heterogeneous catalysts (e.g., hydrotalcites) are screened via High-Throughput Experimentation (HTE) to assess activity in FVP. Parameters like pore size, acidity (NH₃-TPD), and surface area (BET analysis) correlate with product selectivity. Reaction monitoring uses in-situ FTIR or GC-MS .

Q. What are the best practices for resolving crystallographic data inconsistencies in structural studies?

SHELXL refinement incorporates twin-law corrections for twinned crystals. Olex2 or WinGX suites validate hydrogen bonding networks and packing diagrams. Discrepancies in bond lengths (>0.01 Å) are addressed via Hirshfeld surface analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.